molecular formula C12H28O3Si B094916 Hexyltriethoxysilane CAS No. 18166-37-5

Hexyltriethoxysilane

Cat. No. B094916
CAS RN: 18166-37-5
M. Wt: 248.43 g/mol
InChI Key: WUMSTCDLAYQDNO-UHFFFAOYSA-N
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Description

Hexyltriethoxysilane is a silane compound that is typically used in the synthesis of various materials, including xerogels and nanoclusters. Although the provided papers do not directly discuss hexyltriethoxysilane, they do provide insights into the behavior and synthesis of similar triethoxysilane compounds, which can be extrapolated to understand hexyltriethoxysilane.

Synthesis Analysis

The synthesis of triethoxysilane compounds can be complex and is influenced by factors such as catalysts, temperature, and reaction time. For instance, hexadecyltriethoxysilane was synthesized from hexadecene and triethoxysilane using a platinum catalyst at a temperature of 120°C, which resulted in a yield of 82.5% . Similarly, hexadecyltrimethoxysilane was synthesized via hydrosilylation using Pt-catalysis, with a high degree of regioselectivity and a yield of 84% . These studies suggest that the synthesis of hexyltriethoxysilane would likely follow a similar procedure, with careful control of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of triethoxysilane compounds is characterized by the presence of an alkyl chain and three ethoxy groups attached to a silicon atom. The structure of hexadecyltrimethoxysilane was confirmed by GC/MS and NMR, indicating the importance of these techniques in analyzing the molecular structure of such compounds . The presence of bulky substituents, as seen in n-amyltriethoxysilane and phenyltriethoxysilane, can stabilize silanol functions and influence the hydrolysis and condensation reactions .

Chemical Reactions Analysis

Triethoxysilane compounds undergo hydrolysis and condensation reactions, which are affected by the choice of catalyst and solvent. For example, n-amyltriethoxysilane and phenyltriethoxysilane hydrolyzed in organic solvents with acidic or basic catalysts lead to different products, including cyclic ethoxypolysiloxanols and low-polymeric silsesquioxanes . These reactions are crucial for the formation of materials with specific properties and functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triethoxysilane-derived materials can be tailored by the synthesis process. Novel hybrid xerogel materials synthesized from n-octadecyltriethoxysilane exhibited properties such as a high degree of cross-linking and hydrolysis resistance . The sol-gel process used in their synthesis is indicative of the versatility of triethoxysilane compounds in creating materials with desirable characteristics. The lack of solubility of these materials and their characterization by infrared spectroscopy, NMR, and scanning electron microscopy highlight the importance of these techniques in analyzing the properties of triethoxysilane-based materials .

Scientific Research Applications

  • Catalysis and Surface Modification : Hexyltriethoxysilane has been used in the catalysis of hydrosilylation reactions, specifically in the production of n-hexyltriethoxysilane from 1-hexene. This process utilized a silica-supported poly-γ-mercaptopropylsiloxane-platinum complex as a catalyst, which proved to be reusable and highly efficient (Lin-Zhi Wang & Yingyan Jiang, 1983).

  • Surface Functionalization in Nanotechnology : Research has shown that aminopropyltriethoxysilane (a related compound) can be used for surface functionalization of nanohydroxyapatite, which has implications in biomedical applications. This functionalization can create different surface groups, potentially useful for further functionalization with biologically active materials (Shige Wang et al., 2011).

  • Particle Surface Reactivity : The reactivity of hexyltrimethoxysilane with silica nanoparticles of different sizes was studied to understand its effect on surface properties. This research has implications for the dispersion stability of these particles in various solvents, which is critical in materials science and coatings applications (M. Iijima et al., 2007).

  • Solvent Effects on Surface Modification : A study on the effect of solvent polarity and adsorbed water on the reaction between hexyltriethoxysilane and fumed silica highlighted the importance of solvent properties and surface adsorbed water in achieving desired surface modifications. This research is relevant in the context of creating tailored surface coatings and materials processing (Aki Kawamura et al., 2016).

  • Textile Performance Enhancement : The sol-gel process using 3-glycidoxypropyltriethoxysilane on textiles was explored to understand its role in textile performance and cytotoxic activity. The study showed that this process could enhance abrasion resistance, tensile strength, and elongation properties of various fabrics without exhibiting cytotoxic effects on human skin cells (M. Plutino et al., 2017).

  • Electrical Properties in Nanocomposites : Silane coupling agents, including hexyltriethoxysilane analogs, have been used to modify the surface of silica nanoparticles in epoxy composites, significantly improving their electrical properties. This application is particularly relevant in the field of electrical insulation and electronics (Xingyi Huang et al., 2010).

Safety And Hazards

When handling Hexyltriethoxysilane, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

triethoxy(hexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMSTCDLAYQDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158808-35-6
Record name Silane, triethoxyhexyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158808-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40885015
Record name Silane, triethoxyhexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, triethoxyhexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Hexyltriethoxysilane

CAS RN

18166-37-5
Record name Hexyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18166-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, triethoxyhexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethoxyhexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, triethoxyhexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
A Kawamura, C Takai, M Fuji, T Shirai - Colloids and Surfaces A …, 2016 - Elsevier
The effects of a solvent on the surface modification progress of fumed silica were investigated. Hexane, toluene, and acetone as the reacting solvent and hexyltriethoxysilane as the …
Number of citations: 7 www.sciencedirect.com
LZ Wang, YY Jiang - Journal of Organometallic Chemistry, 1983 - Elsevier
… When it was used as the catalyst for addition of triethoxysilane to 1-hexene at 80C or room temperature, the product was n-hexyltriethoxysilane only, and the catalyst could be reused …
Number of citations: 40 www.sciencedirect.com
AJ Morris, GJ Meyer - The Journal of Physical Chemistry C, 2008 - ACS Publications
… With the exception of hexyltriethoxysilane, all surface functionalizations were found to shift the DOS positive on an electrochemical scale (away from the vacuum level) in 0.1 M …
Number of citations: 60 pubs.acs.org
ND Kraut, JD Brattlie, RE Deuro… - Applied …, 2012 - journals.sagepub.com
… Results demonstrate that the more hydrophobic/nonpolar xerogel films (n-octyltriethoxysilane, n-hexyltriethoxysilane) protect the pSi surface the most and maintained the pSi …
Number of citations: 16 journals.sagepub.com
L Jiling, W Liqun, L Lijuan, T Li, Z Lunqiu… - Journal of Liaoning …, 2019 - journal.lnpu.edu.cn
Abstract: Spherical Fe3O4@ SiO2 nanoparticles with good dispersibility (denoted as S1) were prepared by Stöber hydrolysis⁃ polycondensation method, and the particle size was 300…
Number of citations: 2 journal.lnpu.edu.cn
GO Aydin, HB Sonmez - Marine pollution bulletin, 2015 - Elsevier
In this study, reusable poly(alkoxysilane) organogels with high absorption capacities were synthesized by the condensation of a cyclo aliphatic glycol (UNOXOL™) and altering the …
Number of citations: 58 www.sciencedirect.com
S Kizil, K Karadag, GO Aydin, HB Sonmez - Journal of Environmental …, 2015 - Elsevier
… 1,3-Benzenedimethanol (0.53 g, 3.8 mmol) and (0.74 mL 2.55 mmol) hexyltriethoxysilane were placed in 29/32 glass tube at 160 C for three days. After polymerization was finished …
Number of citations: 53 www.sciencedirect.com
J Bartels, AG Batista, S Kroll, M Maas… - Journal of Membrane …, 2019 - Elsevier
… For hydrophobic functionalization of the ceramic membranes we used two different silanes, n-hexyltriethoxysilane (HTS, C6-chain) and n-octyltriethoxysilane (OTS, C8-chain), in three …
Number of citations: 18 www.sciencedirect.com
C Zhang, Y Tominaga, K Sato… - Journal of Composite …, 2021 - journals.sagepub.com
… The grafting densities of Al 2 O 3 nanoparticles silane–coupling modified by WJM increased from 0.73 to 1.84 molecules/nm 2 in hexyltriethoxysilane, and from 0.65 to 1.09 molecules/…
Number of citations: 3 journals.sagepub.com
G Ozan Aydin, H Bulbul Sonmez - Environmental Science and Pollution …, 2016 - Springer
Organic–inorganic hybrid gels were synthesized by the condensation of a linear aliphatic diol (1,8-octanediol) and altering the chain length of the alkyltriethoxysilanes (from …
Number of citations: 15 link.springer.com

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